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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinoline

Cat. No.: B1267725

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinoline: CAS Number, Identification,
and Analysis

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-8-methoxyquinoline, a
heterocyclic organic compound of interest in medicinal chemistry and materials science. As a
Senior Application Scientist, this document moves beyond a simple data sheet to offer a
detailed exploration of the essential identifiers, physicochemical properties, and advanced
analytical methodologies required for the unambiguous identification and characterization of
this molecule. We will delve into the causality behind experimental choices for spectroscopic
and chromatographic techniques, providing field-proven insights for researchers, scientists,

and drug development professionals. The protocols described herein are designed as self-
validating systems to ensure scientific integrity and reproducibility.

Core Compound Identification

The unique identity of any chemical compound begins with its universally recognized
identifiers. For 4-Hydroxy-8-methoxyquinoline, these are crucial for database searches,
procurement, and regulatory compliance. The primary identifier is the Chemical Abstracts
Service (CAS) number.
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Identifier Value Source
CAS Number 21269-34-1 [1][2]
Molecular Formula C10HaNO2 [2]
Molecular Weight 175.18 g/mol [2]

_ COC1=CC=CC2=C1NC=CC2
Canonical SMILES -0 [2]
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A key structural feature of 4-hydroxyquinolines is the existence of keto-enol tautomerism. The
molecule exists in equilibrium between the 4-hydroxyquinoline (enol) form and the quinolin-
4(1H)-one (keto) form. This equilibrium is crucial to consider during spectroscopic analysis as it
can be influenced by the solvent and physical state.

Caption: Keto-enol tautomerism of 4-Hydroxy-8-methoxyquinoline.

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for handling and

analysis.
Property Value Source
Appearance Solid
Low solubility in water, soluble
Solubility in organic solvents like [3]
ethanol.
Storage Class 11 - Combustible Solids

Safety Information: 4-Hydroxy-8-methoxyquinoline is classified as hazardous. It is essential
to consult the Safety Data Sheet (SDS) before handling.
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» Signal Word: Danger
e Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage)

o Precautionary Codes: P280 (Wear protective gloves/protective clothing/eye protection/face
protection), P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you
feel unwell. Rinse mouth), P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with
water for several minutes. Remove contact lenses, if present and easy to do. Continue
rinsing. Immediately call a POISON CENTER/doctor)

Spectroscopic Characterization Workflow

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure. Due to
the limited availability of published experimental spectra for this specific compound, the
following data is predictive, based on established principles and data from analogous
structures.[4][5] The combined use of NMR, IR, and MS forms a robust, self-validating system
for structural elucidation.[6][7]
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Caption: Integrated workflow for the identification and analysis of 4-Hydroxy-8-
methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
The choice of deuterated solvent (e.g., DMSO-des, CDCI3) is critical as it can influence the
position of exchangeable protons (OH/NH).[4]

Predicted *H NMR Data (in DMSO-ds, 400 MHZ2):

0 ~11.0-12.0 ppm (singlet, 1H): This broad singlet corresponds to the exchangeable proton
of the hydroxyl (enol) or NH (keto) group.

0 ~7.8-8.1 ppm (doublet, 1H): Aromatic proton ortho to the nitrogen.

0 ~7.0-7.5 ppm (multiplet, 3H): Remaining aromatic protons on the benzene ring.

0 ~6.2-6.5 ppm (singlet, 1H): Proton at the C3 position.

0 ~3.9 ppm (singlet, 3H): Protons of the methoxy (-OCHs) group.

Predicted 3C NMR Data (in DMSO-ds, 100 MHz):

0 ~175-180 ppm: C4 (carbonyl in keto form or C-OH in enol form).

0 ~140-150 ppm: Aromatic carbons attached to heteroatoms (C8a, C8).

0 ~110-135 ppm: Remaining aromatic carbons.

0 ~100-105 ppm: C3.

0 ~56 ppm: Methoxy carbon (-OCHs3).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their
vibrational frequencies.[8]

Predicted IR Absorption Bands (ATR):

e 3300-2500 cm~1 (broad): O-H stretch of the hydroxyl group and/or N-H stretch of the keto
tautomer, often showing broadness due to hydrogen bonding.
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e ~3050 cm~*: Aromatic C-H stretching.
e ~2950, 2850 cm~1: Aliphatic C-H stretching from the methoxy group.
e ~1650 cm~1; C=0 stretching (from the keto tautomer).

e ~1620, 1580, 1500 cm~; C=C and C=N stretching vibrations within the aromatic quinoline
ring system.

e ~1250 cm~1; Asymmetric C-O-C stretching of the aryl ether (methoxy group).
e ~1050 cm~1; Symmetric C-O-C stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern,
which aids in structural confirmation.[9][10]

Expected Mass Spectrum Data:

 lonization Mode: Electrospray lonization (ESI) is suitable for this polar molecule. Electron
lonization (EI) can also be used.

e Molecular lon Peak ([M+H]*): m/z = 176.0655 (for C10H10NO2%). High-resolution mass
spectrometry (HRMS) can confirm the elemental composition with high accuracy (mass
errors <5 mDa).[9][10]

» Key Fragments: Fragmentation would likely involve the loss of a methyl radical (*CHs) from
the methoxy group, followed by the loss of carbon monoxide (CO).

Chromatographic Analysis

Chromatography is essential for separating the compound from impurities and for
quantification. The choice between HPLC and GC is dictated by the analyte's volatility and
polarity.

High-Performance Liquid Chromatography (HPLC)
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HPLC is the preferred method for the analysis of non-volatile, polar compounds like
hydroxyquinolines.[11]

Rationale for Method Development: Quinoline derivatives can exhibit poor peak shape on
standard C18 columns due to interactions with residual silanols on the silica surface.[12] A
mixed-mode column (e.g., Primesep 100) with both reversed-phase and ion-exchange
characteristics can provide superior retention and peak symmetry for basic quinoline
molecules.[13] Alternatively, a high-purity, end-capped C18 column can be used with an acidic
mobile phase to suppress silanol activity and ensure the analyte is in a single ionic form.

Step-by-Step Protocol:

e Column: Primesep 100 mixed-mode column (5 pum, 4.6 x 150 mm) or equivalent high-purity
C18 column.

e Mobile Phase: An isocratic mixture of Acetonitrile and water (e.g., 30:70 v/v) containing an
acidic modifier. For UV detection, 0.1% formic acid or phosphoric acid is suitable. For LC-MS
compatibility, 0.1% formic acid or an ammonium formate buffer should be used.[12][13]

¢ Flow Rate: 1.0 mL/min.

o Detection: UV detection at ~240-250 nm. A photodiode array (PDA) detector can be used to
acquire the full UV spectrum for peak purity analysis.

e Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a
compatible solvent (e.g., methanol) to a concentration within the linear range of the detector
(e.g., 0.1 mg/mL).

» Validation: The method should be validated for specificity, linearity, accuracy, precision, and
robustness according to established guidelines.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of 4-Hydroxy-8-methoxyquinoline is challenging due to its low
volatility and the presence of a polar hydroxyl/amino group, which can cause peak tailing and
poor chromatographic performance.[14]
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Causality for Derivatization: To overcome these limitations, chemical derivatization is a
necessary sample preparation step.[14] This process converts the polar -OH/-NH group into a
less polar, more volatile, and thermally stable derivative, making the compound amenable to
GC analysis. Silylation, converting the active hydrogen to a trimethylsilyl (TMS) ether, is a
common and effective strategy.

Step-by-Step Protocol:

» Derivatization: a. Place 1 mg of the dried sample in a 2 mL reaction vial. b. Add 100 pL of a
silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1%
TMCS) and 100 pL of a suitable solvent like pyridine or acetonitrile. c. Seal the vial and heat
at 60-70 °C for 30 minutes. d. Cool the vial to room temperature before injection.

e GC-MS System: a. Column: A non-polar or medium-polarity capillary column, such as a DB-
5MS (30 m x 0.25 mm x 0.25 um), is typically suitable.[15] b. Injector: Set to 250 °C in
splitless mode. c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[15] d. Oven
Program: Start at 100 °C, hold for 2 minutes, then ramp at 15-20 °C/min to 280 °C and hold
for 5 minutes. This program should be optimized for the specific derivative. e. MS Detector:
Use Electron lonization (EI) at 70 eV. Scan a mass range of m/z 50-500.

o Data Analysis: The resulting mass spectrum will correspond to the TMS derivative. The
molecular ion will be 72 mass units higher than the parent compound. The fragmentation
pattern will be characteristic of the TMS-derivatized structure.

Conclusion

The definitive identification of 4-Hydroxy-8-methoxyquinoline (CAS: 21269-34-1) requires a
multi-faceted analytical approach. This guide has outlined the foundational identifiers and
provided a detailed, rationale-driven framework for its characterization using NMR, IR, and MS,
as well as separation by HPLC and GC-MS. By understanding the principles behind method
selection—such as the necessity of derivatization for GC-MS and the advantages of mixed-
mode columns in HPLC—researchers can generate reliable and reproducible data. This
integrated workflow ensures a high degree of confidence in the identity, purity, and structure of
this important quinoline derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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